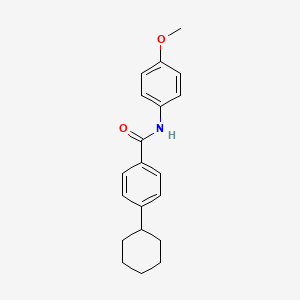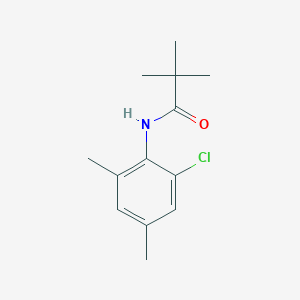![molecular formula C16H21N3O2 B5663440 3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5663440.png)
3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one is a synthetic compound that belongs to the class of chromone derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, studies have shown that this compound can inhibit the activity of certain kinases that are involved in the development of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one can have various biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Additionally, this compound has been shown to modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on 3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one. One direction is to investigate the potential of this compound as a lead compound for the development of new drugs that target specific diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of this compound in more detail and to identify specific targets and pathways that are affected by this compound. Additionally, future research could focus on improving the solubility and bioavailability of this compound to make it more useful in a wider range of experiments.
Méthodes De Synthèse
The synthesis of 3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one involves the reaction of 4-hydroxy-2H-chromen-2-one with 1-(2-aminoethyl)piperidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature and pressure conditions. The yield of the reaction is typically high, and the purity of the product can be improved through purification methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of this compound as a lead compound for the development of new drugs that target various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-amino-4-(2-piperidin-1-ylethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14-15(18-8-11-19-9-4-1-5-10-19)12-6-2-3-7-13(12)21-16(14)20/h2-3,6-7,18H,1,4-5,8-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZOUEPDWFXKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=C(C(=O)OC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663357.png)



![1-[2-(2-chloro-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5663371.png)
![(5-chloro-2-methoxyphenyl)[(isoxazol-3-ylmethyl)(methyl)amino]acetic acid](/img/structure/B5663379.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663384.png)
![N-[4-(1-azocanylmethyl)phenyl]acetamide](/img/structure/B5663406.png)
![2-[(2-chlorobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5663411.png)
![N-cyclopropyl-4-methoxy-3-{[1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5663419.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5663423.png)
![N-(3-chlorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5663439.png)
![5-methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3(5H)-one](/img/structure/B5663447.png)